molecular formula C17H18BrN3O B6957871 N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B6957871
M. Wt: 360.2 g/mol
InChI Key: RLPNTXGTCPRJCJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-10(2)16-14(8-19-9-20-16)17(22)21-15-6-3-11-7-12(18)4-5-13(11)15/h4-5,7-10,15H,3,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPNTXGTCPRJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)NC2CCC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps:

    Bromination of Indene: The starting material, indene, undergoes bromination to form 5-bromo-2,3-dihydro-1H-inden-1-one.

    Amination: The brominated indene is then subjected to amination to yield 5-bromo-2,3-dihydro-1H-inden-1-amine.

    Coupling with Pyrimidine: The final step involves coupling the amine with 4-propan-2-ylpyrimidine-5-carboxylic acid under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amine and carboxamide groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The brominated indene moiety and the pyrimidine carboxamide structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-inden-1-one
  • 5-bromo-2,3-dihydro-1H-inden-1-amine
  • 4-propan-2-ylpyrimidine-5-carboxylic acid

Uniqueness

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its combined structural features of a brominated indene and a pyrimidine carboxamide. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

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